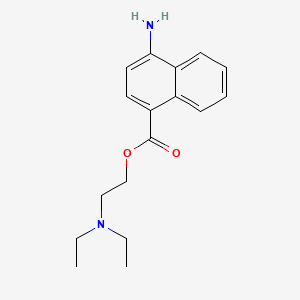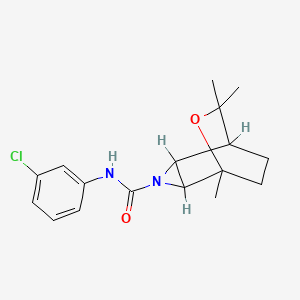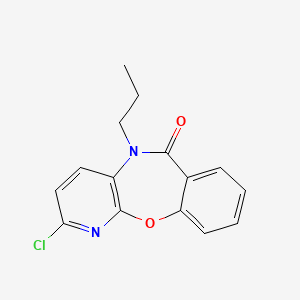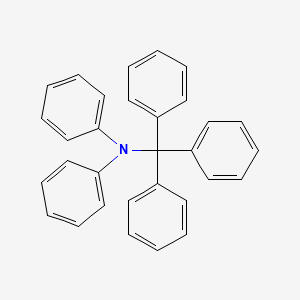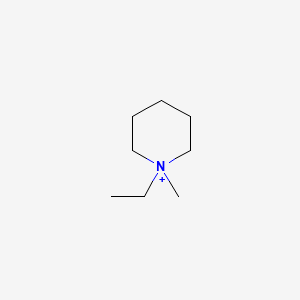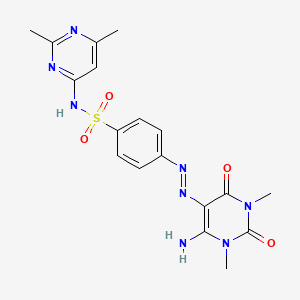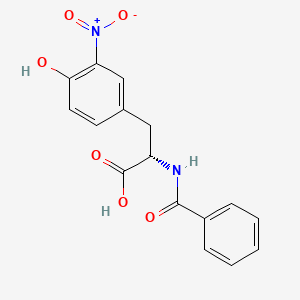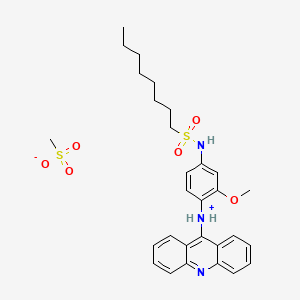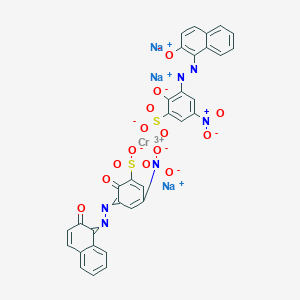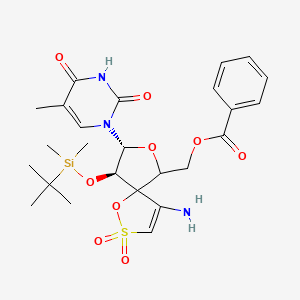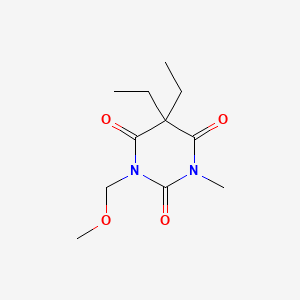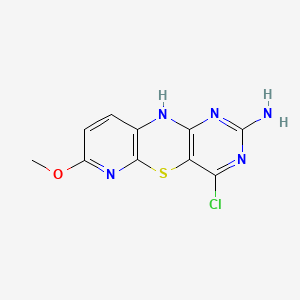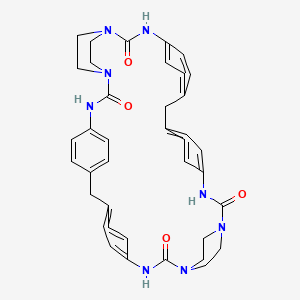
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30222(3,6)2(9,12)2(15,18)2(20,23)2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone is a highly complex organic compound characterized by its intricate structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone typically involves multi-step organic synthesis techniques. The process may include cyclization reactions, amination, and various condensation reactions under controlled conditions. Specific reagents and catalysts are often required to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
7,9,12,14,24,26,29,31-Octaazaheptacyclo(30.2.2.2(3,6).2(9,12).2(15,18).2(20,23).2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone: A similar compound with slight variations in its structure or functional groups.
Other Polycyclic Compounds: Compounds with multiple fused rings and similar functional groups.
Uniqueness
The uniqueness of 7,9,12,14,24,26,29,31-Octaazaheptacyclo(30222(3,6)2(9,12)2(15,18)2(20,23)2(26,29))hexatetraconta-1(34),3,5,15,17,20,22,32,35,39,41,45-dodecaene-8,13,25,30-tetrone lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6277-09-4 |
|---|---|
Fórmula molecular |
C38H40N8O4 |
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
7,9,12,14,24,26,29,31-octazaheptacyclo[30.2.2.23,6.29,12.215,18.220,23.226,29]hexatetraconta-1(34),3(46),4,6(45),15(42),16,18(41),20,22,32,35,39-dodecaene-8,13,25,30-tetrone |
InChI |
InChI=1S/C38H40N8O4/c47-35-39-31-9-1-27(2-10-31)25-28-3-11-32(12-4-28)40-36(48)45-21-23-46(24-22-45)38(50)42-34-15-7-30(8-16-34)26-29-5-13-33(14-6-29)41-37(49)44-19-17-43(35)18-20-44/h1-16H,17-26H2,(H,39,47)(H,40,48)(H,41,49)(H,42,50) |
Clave InChI |
KAPMRRMULVSKBS-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1C(=O)NC3=CC=C(CC4=CC=C(C=C4)NC(=O)N5CCN(CC5)C(=O)NC6=CC=C(CC7=CC=C(C=C7)NC2=O)C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


